Scaffold Potency Baseline: Imidazo[1,2-b]pyridazine Core Delivers Nanomolar Kinase Inhibition Across Multiple Targets
The imidazo[1,2-b]pyridazine scaffold, for which 3-Bromoimidazo[1,2-B]pyridazine is a primary synthetic entry point, has been validated across multiple kinase targets with IC50 values consistently in the low nanomolar range. Notably, imidazo[1,2-b]pyridazine derivatives have demonstrated BTK inhibition with IC50 = 1.3 nM and selectivity across 310 kinases [1]; Haspin inhibition with IC50 = 6–100 nM [2]; CDK12/13 inhibition with IC50 = 15.5 nM and 12.2 nM respectively [3]; ROCK2 inhibition with IC50 = 7.0–8.7 nM and selectivity index up to 200 [4]; and DYRK1A inhibition with IC50 = 41–130 nM [5]. These data establish the scaffold's capacity for high-potency target engagement when appropriately functionalized via the C3 bromine handle.
| Evidence Dimension | Kinase inhibitory potency of imidazo[1,2-b]pyridazine derivatives |
|---|---|
| Target Compound Data | Scaffold potency baseline (IC50 range): 1.3 nM to 130 nM across multiple kinase targets |
| Comparator Or Baseline | Not applicable; this evidence establishes the scaffold's validated potency range rather than a direct comparator comparison |
| Quantified Difference | Not applicable for class-level inference |
| Conditions | Biochemical kinase inhibition assays; specific conditions vary by target |
Why This Matters
Selecting 3-Bromoimidazo[1,2-B]pyridazine provides access to a scaffold with extensively validated nanomolar potency across diverse kinase targets, reducing hit-to-lead attrition risk.
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